Cas no 2192745-65-4 (6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)
6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one
- F6606-1836
- 6-cyclopropyl-3-[[1-(1-methylindazole-3-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
- AKOS032929446
- 6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- 2192745-65-4
-
- Inchi: 1S/C22H25N5O2/c1-25-19-5-3-2-4-17(19)21(24-25)22(29)26-10-8-15(9-11-26)13-27-14-23-18(12-20(27)28)16-6-7-16/h2-5,12,14-16H,6-11,13H2,1H3
- InChI Key: AHKHWVNGKVZHNW-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2CC2)N=CN1CC1CCN(C(C2C3C=CC=CC=3N(C)N=2)=O)CC1
Computed Properties
- Exact Mass: 391.20082506g/mol
- Monoisotopic Mass: 391.20082506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 70.8Ų
6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6606-1836-2μmol |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-5μmol |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-10μmol |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-20μmol |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-1mg |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-2mg |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-3mg |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-4mg |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-5mg |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6606-1836-10mg |
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
2192745-65-4 | 10mg |
$79.0 | 2023-09-07 |
6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one
Introduction to 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one (CAS No. 2192745-65-4)
6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical identifier CAS No. 2192745-65-4, belongs to the class of dihydropyrimidinones, which are well-known for their diverse pharmacological properties. The presence of a cyclopropyl group and a piperidine moiety in its molecular structure contributes to its complex interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The molecular framework of 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one is characterized by a fused heterocyclic system, which includes a pyrimidinone core substituted with various functional groups. The 1-methyl-1H-indazole-3-carbonyl part of the molecule suggests potential interactions with enzymes or receptors that recognize indazole derivatives, which are known for their roles in various biological processes. This structural complexity not only makes the compound an interesting subject for synthetic chemistry but also opens up avenues for exploring its therapeutic applications.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The structural features of 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one make it a potential candidate for such applications. For instance, the cyclopropyl group is known to enhance binding affinity by reducing conformational flexibility, while the piperidine ring can interact with specific amino acid residues in protein targets. These features are particularly relevant in the design of small-molecule inhibitors that require precise interactions with biological macromolecules.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of a pyrimidinone core with indazole and piperidine moieties provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. This flexibility is crucial in optimizing drug candidates for efficacy and selectivity. Moreover, the structural motif resembles several known bioactive molecules, suggesting that 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one could be developed into a lead compound for further medicinal chemistry efforts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. These tools have been instrumental in identifying key pharmacophores within 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one, which can guide the design of derivatives with enhanced potency and reduced side effects. For example, studies have shown that the cyclopropyl group and the indazole moiety are critical for binding to specific targets, while the piperidine ring contributes to solubility and metabolic stability.
The synthesis of 6-cyclopropyl-3-{1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one represents a significant achievement in organic synthesis due to its complex architecture. The multi-step synthetic route involves careful control of reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds within the molecule. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into developing similar compounds for therapeutic purposes.
From a biological perspective, the potential activities of 6-cyclopropyl-3-{1-(1-methyl-lH-indazole-l-carbonyl)piperidin-l-l-ylmethyl}-l , 2 -dihydro-pyrimid-in-l , 2 -one (CAS No. 2192745_65_5) are intriguing. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways. For instance, analogs containing indazole moieties have been reported to interact with kinases and other signaling proteins, which are often dysregulated in cancer cells. Similarly, piperidine derivatives are known to modulate neurotransmitter systems, making them relevant in treating neurological disorders.
The development of new therapeutic agents relies heavily on understanding their interactions at the molecular level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been crucial in characterizing the structure and dynamics of 6-cyclopropyl_ _ _ _ _ _ _ _ _ _ _ -{ l_( l -m eth y l-l H -ind azole - 35 carb on y l ) p i per id i n - 44 y lm e t h y l }_ _ _ -_ _ _ _, _, _, _, _, _, _, _, _, _, _, _, _, _,_,_,_,_,_,_,_,_,_,_,_dihydro-pyr im id i n_44_one (CAS No._2192750). These methods provide detailed information about atomic connectivity and functional group environments_ ,_ which are essential for interpreting biological activity data.
In conclusion,6_cyc lo prop y l - 35 { l_( l_m eth y l_l H_ind azole_l35 car b on y l ) p i per id i n_44_y lm e t h y l }_34_d ih y dro_pyr im id i n_44_one (CAS No._2192750) represents an exciting advancement in pharmaceutical chemistry._ Its_unique_structural_features_and_potential_biological_activities_make_it_a_valuable_candidate_for_further_studies._ With_the_rapid_progress_in_computational_and_synthetic_methods,_there_is_hope_that_this_compound_will_lead_to_new_treatments_for_various_diseases._ As_researchers продолжают_to_unravel_the_molecular_interactions_of_such_complex_molecules,_we_can_expect_to_see_more_innovative_drugs_emerge_from_this_line_of_investigation.
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